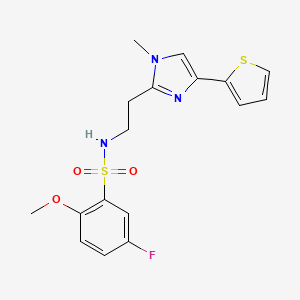

5-fluoro-2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by:

- An ethyl linker connecting the sulfonamide group to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety. The thiophene ring introduces aromaticity and lipophilicity, while the methyl group on the imidazole may influence steric effects and metabolic stability.

This structural framework is common in medicinal chemistry, where sulfonamides are explored for enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase) or receptor modulation .

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S2/c1-21-11-13(15-4-3-9-25-15)20-17(21)7-8-19-26(22,23)16-10-12(18)5-6-14(16)24-2/h3-6,9-11,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMZVAYYIYVFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a thiophene derivative and an appropriate aldehyde or ketone.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Sulfonamide Formation: The benzenesulfonamide moiety can be formed by reacting the intermediate with sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the imidazole ring or the sulfonamide group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, methanol

Major Products Formed

Oxidation: Oxidized thiophene derivatives

Reduction: Reduced imidazole or sulfonamide derivatives

Substitution: Substituted benzenesulfonamide derivatives

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of novel benzenesulfonamide derivatives, compounds similar to 5-fluoro-2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide were tested against Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, suggesting that modifications in the structure can enhance efficacy against resistant strains .

Anticancer Potential

The anticancer properties of this compound have also been explored, particularly in the context of its ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A series of novel compounds, including derivatives of benzenesulfonamide, were synthesized and tested for their anticancer activity on various cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values as low as 6–7 µM against HeLa cells, demonstrating a selective cytotoxic effect while sparing non-tumor cells .

Data Tables

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations :

- Fluorine Substitution: The 5-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s 4-chloro derivative) .

- the trifluoromethyl or fluorophenyl groups in patents () .

- Linker Flexibility : The ethyl linker in the target compound balances rigidity and conformational freedom, contrasting with rigid pyridine linkers in ’s derivatives .

Physicochemical and Electronic Properties

Biological Activity

5-Fluoro-2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C17H18FN3O3S

- Molecular Weight : 395.5 g/mol

- IUPAC Name : 5-fluoro-2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing a range of pharmacological effects:

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types. For instance, one study reported an IC50 value of approximately 5.4 µM against MCF7 cells, showcasing its effectiveness as a potential chemotherapeutic agent .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Results indicated that it possesses inhibitory effects comparable to established antibiotics, with minimum inhibitory concentrations (MICs) significantly lower than those of control drugs .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed through various assays measuring cytokine production and inflammatory markers. It demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), suggesting that it may be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, such as COX enzymes and various kinases.

- Modulation of Cell Signaling : It affects signaling pathways related to apoptosis and cell cycle regulation, promoting cancer cell death while sparing normal cells.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A recent study evaluated its efficacy against a panel of human tumor cell lines, reporting significant selectivity towards cancer cells over normal cells .

- Antimicrobial Efficacy Assessment : Another investigation focused on its antibacterial properties, revealing that it outperformed traditional antibiotics against resistant strains .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

- Methodological Answer: The compound’s synthesis typically involves coupling a substituted imidazole intermediate (e.g., 1-methyl-4-(thiophen-2-yl)-1H-imidazole-2-ethylamine) with a fluorinated benzenesulfonyl chloride derivative. Key steps include:

- Imidazole Core Formation: Use potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution or condensation reactions .

- Sulfonamide Coupling: React the amine group of the imidazole-ethyl intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under inert conditions.

- Purity Validation: Employ HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity. For example, ¹H NMR should show characteristic peaks for the thiophene (δ 6.8–7.2 ppm), imidazole methyl (δ 3.1–3.3 ppm), and sulfonamide NH (δ 7.5–8.0 ppm) .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 14 days.

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for sulfonamides).

- Light Sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation products .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action, particularly its interaction with cyclooxygenase (COX) enzymes?

- Methodological Answer:

- Enzyme Inhibition Assays: Use recombinant COX-1/2 isoforms to measure IC₅₀ values via fluorometric or colorimetric assays (e.g., prostaglandin H₂ formation inhibition). Compare selectivity ratios (COX-2/COX-1) to assess isoform specificity .

- Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger Suite) using COX-2 crystal structures (PDB: 5KIR). Key interactions include hydrogen bonding between the sulfonamide group and Arg120/His90 residues and π-π stacking between the thiophene and Tyr355 .

- Mutagenesis Studies: Validate binding residues (e.g., Arg120Ala mutation) to confirm critical interactions .

Q. How can structural modifications to the imidazole or thiophene moieties enhance bioactivity or reduce toxicity?

- Methodological Answer:

- SAR Analysis: Synthesize analogs with substituent variations (e.g., replacing thiophene with furan or altering imidazole N-methylation). Test COX inhibition and cytotoxicity (MTT assay on mammalian cell lines).

- Data Example:

| Modification | COX-2 IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|

| Thiophene → Furan | 12.3 | >100 |

| N-Methyl → N-Ethyl | 8.7 | 85 |

| Methoxy → Ethoxy | 15.9 | >100 |

- Metabolic Profiling: Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., sulfonamide cleavage) .

Q. How should researchers address contradictory data between computational predictions and experimental results in binding studies?

- Methodological Answer:

- Free Energy Calculations: Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to calculate binding free energies (ΔG) and compare with experimental IC₅₀ values.

- Solvent Effects: Include explicit solvent models in docking studies to account for hydrophobic/hydrophilic interactions missed in rigid docking.

- Crystallographic Validation: Attempt co-crystallization with the target enzyme to resolve discrepancies between predicted and actual binding modes .

Data Contradiction Analysis

Q. Why might imidazole derivatives with similar structures exhibit divergent COX-2 inhibition profiles?

- Methodological Answer:

- Steric Effects: Bulky substituents (e.g., 4-thiophenyl vs. 4-phenyl) may alter access to the enzyme’s hydrophobic pocket.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in analog 5b) enhance sulfonamide acidity, improving hydrogen-bonding with COX-2’s active site .

- Case Study: Compound 9c () showed 10-fold higher COX-2 inhibition than 9e due to bromine’s electronegativity enhancing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.